
CMV pp65(13-27)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CMV pp65(13-27) is a biologically active peptide derived from the 65k lower matrix phosphoprotein of the human cytomegalovirus. This peptide comprises amino acid residues 13 to 27 and includes a nine-amino-acid sequence (LGPISGHVL) that matches the consensus binding motif for a major histocompatibility complex H2-Dd T-cell epitope .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
CMV pp65(13-27) is synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The synthesis involves sequentially adding protected amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, followed by cleavage from the resin and purification .
Industrial Production Methods
Industrial production of CMV pp65(13-27) involves large-scale SPPS, utilizing automated peptide synthesizers to ensure high yield and purity. The peptide is then purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and amino acid analysis .
Analyse Chemischer Reaktionen
Types of Reactions
CMV pp65(13-27) primarily undergoes peptide bond formation and cleavage reactions during its synthesis and degradation. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature .
Common Reagents and Conditions
Coupling Reagents: HBTU, HATU, or DIC are commonly used for peptide bond formation.
Deprotection Reagents: TFA (trifluoroacetic acid) is used to remove protecting groups from amino acids.
Cleavage Reagents: TFA is also used to cleave the peptide from the resin.
Major Products Formed
The primary product formed is the CMV pp65(13-27) peptide itself. Side products may include truncated or misfolded peptides, which are removed during purification .
Wissenschaftliche Forschungsanwendungen
CMV pp65(13-27) has several applications in scientific research:
Immunology: It is used to study T-cell responses to cytomegalovirus infections.
Vaccine Development: CMV pp65(13-27) is explored as a component in vaccine formulations to elicit immune responses against cytomegalovirus.
Diagnostic Tools: The peptide is used in assays to detect cytomegalovirus-specific T-cell responses in patients.
Therapeutic Research: It is investigated for its potential in adoptive T-cell therapy for treating cytomegalovirus infections in immunocompromised patients.
Wirkmechanismus
CMV pp65(13-27) exerts its effects by binding to major histocompatibility complex molecules on antigen-presenting cells. This interaction presents the peptide to T cells, triggering an immune response. The peptide is recognized by T-cell receptors, leading to the activation and proliferation of cytotoxic T lymphocytes that target and destroy infected cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
CMV pp65(1-12): Another peptide derived from the same protein but with different amino acid residues.
CMV pp65(28-40): A peptide covering a different region of the pp65 protein.
CMV pp71: Another tegument protein of cytomegalovirus with similar immunogenic properties.
Uniqueness
CMV pp65(13-27) is unique due to its specific amino acid sequence, which makes it a highly immunogenic epitope. This peptide’s ability to elicit strong T-cell responses distinguishes it from other peptides derived from the same protein .
Eigenschaften
Molekularformel |
C72H118N18O18 |
|---|---|
Molekulargewicht |
1523.8 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C72H118N18O18/c1-14-42(12)59(89-67(102)53-24-20-26-90(53)55(94)33-77-62(97)48(27-37(2)3)82-68(103)57(40(8)9)87-61(96)46(74)34-91)71(106)85-52(35-92)63(98)76-32-54(93)80-50(30-45-31-75-36-78-45)66(101)88-58(41(10)11)69(104)83-49(28-38(4)5)65(100)81-47(23-18-19-25-73)64(99)79-43(13)60(95)86-56(39(6)7)70(105)84-51(72(107)108)29-44-21-16-15-17-22-44/h15-17,21-22,31,36-43,46-53,56-59,91-92H,14,18-20,23-30,32-35,73-74H2,1-13H3,(H,75,78)(H,76,98)(H,77,97)(H,79,99)(H,80,93)(H,81,100)(H,82,103)(H,83,104)(H,84,105)(H,85,106)(H,86,95)(H,87,96)(H,88,101)(H,89,102)(H,107,108)/t42-,43-,46-,47-,48-,49-,50-,51-,52-,53-,56-,57-,58-,59-/m0/s1 |
InChI-Schlüssel |
MRFQMUFLGXDVOA-HARLEMSTSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)N |
Kanonische SMILES |
CCC(C)C(C(=O)NC(CO)C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C3CCCN3C(=O)CNC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![disodium;3-[[4-[1-[4-[(1,7-dihydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]-3-methylphenyl]cyclohexyl]-2-methylphenyl]diazenyl]-4,6-dihydroxynaphthalene-2-sulfonate](/img/structure/B12371613.png)
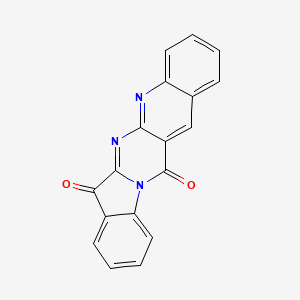
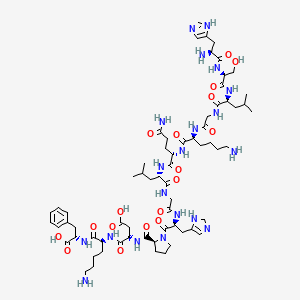
![sodium;4-[(2E)-2-[(2E)-2-[3-[(E)-2-[3,3-dimethyl-1-(4-sulfonatobutyl)indol-1-ium-2-yl]ethenyl]-2-(4-isothiocyanatophenyl)sulfanylcyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate](/img/structure/B12371635.png)

![8-(4-Azanylbutyl)-2-[1,3-bis(oxidanyl)propan-2-ylamino]-6-[2-chloranyl-4-(6-methylpyridin-2-yl)phenyl]pyrido[2,3-d]pyrimidin-7-one](/img/structure/B12371646.png)

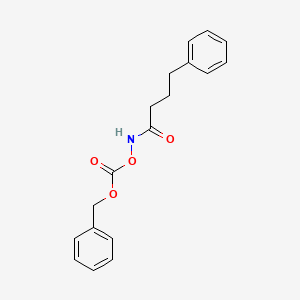
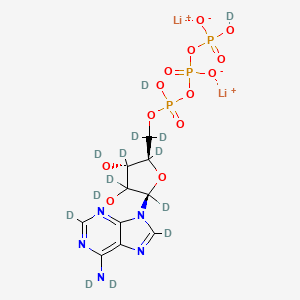
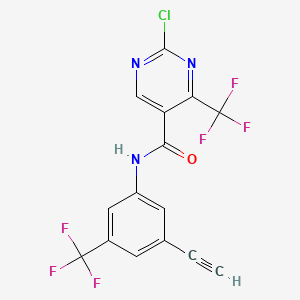
![[1-[3-(3-chloropyridin-4-yl)sulfanyl-1H-pyrazolo[3,4-b]pyrazin-6-yl]-4-methylpiperidin-4-yl]methanamine](/img/structure/B12371675.png)
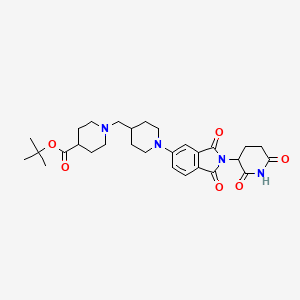
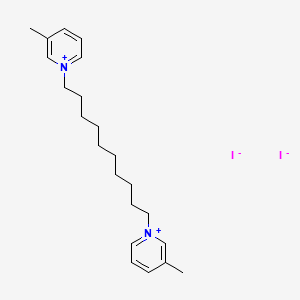
![3-methylbutyl N-[1-[(2R,4R,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-fluoro-2-oxopyrimidin-4-yl]carbamate](/img/structure/B12371707.png)
